REACTION_CXSMILES
|
Cl.ClC1C=C2C(=CC=1)OC1(CCNCC1)CC2.C([N:25]1[CH2:30][CH2:29][C:28]2([C:34]3[CH:35]=[CH:36][C:37]([F:39])=[CH:38][C:33]=3[CH2:32][O:31]2)[CH2:27][CH2:26]1)C1C=CC=CC=1.ClC(OCCCl)=O>>[F:39][C:37]1[CH:36]=[CH:35][C:34]2[C:28]3([O:31][CH2:32][C:33]=2[CH:38]=1)[CH2:27][CH2:26][NH:25][CH2:30][CH2:29]3 |f:0.1|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C2CCC3(CCNCC3)OC2=CC1
|
Name
|
1′-benzyl-5-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine]
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OCC1=C2C=CC(=C1)F
|
Name
|
|
Quantity
|
0.07 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C=C1)C1(CCNCC1)OC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |